Chiral Purity as a Critical Quality Attribute for (R)-Octahydropyrazino[2,1-c][1,4]oxazine in Brexpiprazole Synthesis
The (R)-enantiomer of octahydropyrazino[2,1-c][1,4]oxazine is the sole chiral precursor for the approved drug brexpiprazole. The (S)-enantiomer (CAS 1089759-42-1) and racemic mixture (CAS 141108-65-8) are not suitable alternatives, as they would lead to the formation of the inactive (S)-brexpiprazole diastereomer [1]. Vendors typically supply the compound with a chemical purity of 98%, but the enantiomeric purity (enantiomeric excess, ee) is the critical quality attribute for procurement .
| Evidence Dimension | Stereochemical identity for API synthesis |
|---|---|
| Target Compound Data | (R)-enantiomer (CAS 508241-14-3) required for brexpiprazole synthesis |
| Comparator Or Baseline | (S)-enantiomer (CAS 1089759-42-1) or racemate (CAS 141108-65-8) |
| Quantified Difference | Not applicable; the target compound is the only valid stereoisomer for this specific application. |
| Conditions | Synthetic pathway for brexpiprazole as described in patent literature |
Why This Matters
For research and industrial procurement aimed at brexpiprazole or its analogs, the (R)-enantiomer is the only acceptable starting material to ensure correct final drug stereochemistry and biological activity.
- [1] Otsuka Pharmaceutical Co., Ltd. Patent WO2006112464A1. Brexpiprazole and related compounds. 2006. View Source
